5-(Bromomethyl)-2H-1,2,3,4-tetrazole

Description

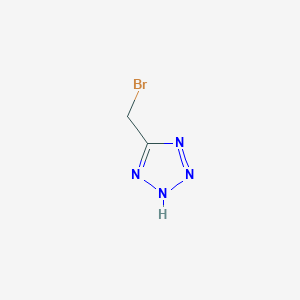

5-(Bromomethyl)-2H-1,2,3,4-tetrazole is a brominated derivative of the tetrazole heterocycle, characterized by a bromomethyl (-CH2Br) substituent at the 5-position. Tetrazoles are nitrogen-rich aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capabilities . The bromomethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for further derivatization .

Properties

IUPAC Name |

5-(bromomethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBVEAUNOAKOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Bromomethyl)-2H-1,2,3,4-tetrazole is a nitrogen-rich heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound belongs to the tetrazole family, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a series of synthesized tetrazole derivatives showed in vitro antibacterial effects against various strains such as Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) indicated that the presence of the bromomethyl group enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Bromomethyl)-2H-tetrazole | E. coli | 20 µg/mL |

| 5-(Bromomethyl)-2H-tetrazole | B. cereus | 15 µg/mL |

| 5-(Bromomethyl)-2H-tetrazole | P. aeruginosa | 25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. A study focused on its derivatives indicated that certain substitutions on the tetrazole ring enhance antiproliferative activity against various human cancer cell lines. For example, compounds with a 4-ethoxyphenyl group at the C-5 position displayed IC50 values in the nanomolar range against tumor cells .

Table 2: Antiproliferative Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5a | HL-60 | 10 |

| 5b | A549 | 15 |

| 5c | MCF-7 | 25 |

The biological activity of tetrazoles is often attributed to their ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, which may enhance binding affinity to various receptors . Furthermore, the presence of electron-withdrawing or electron-donating groups can significantly influence the pharmacodynamics of these compounds.

Study on Antimicrobial Efficacy

In a systematic evaluation of various tetrazoles, researchers synthesized several derivatives and assessed their antimicrobial efficacy. The study found that modifications at the C-5 position significantly impacted activity levels. Notably, compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

Cancer Cell Proliferation Inhibition

Another case study involved testing a series of substituted tetrazoles against human cancer cell lines. The results indicated that specific structural features were critical for maximizing antiproliferative effects. For instance, compounds bearing bulky groups at the C-5 position were found to inhibit tubulin polymerization effectively .

Scientific Research Applications

Biological Activities

5-(Bromomethyl)-2H-1,2,3,4-tetrazole exhibits various biological activities that make it a compound of interest in pharmacology:

- Antimicrobial Properties : Studies have indicated that certain 5-substituted tetrazoles display significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents .

- Pharmacodynamics : The compound's structure allows for interactions with biological receptors. The delocalization of negative charges within the tetrazole ring can enhance or reduce binding affinity to specific receptors, which is crucial for drug design .

Medicinal Chemistry

The unique properties of this compound make it a candidate for developing new pharmaceuticals. Its resistance to metabolic degradation compared to traditional carboxylic acids provides an advantage in drug formulation.

Materials Science

Tetrazoles are being explored as building blocks for advanced materials due to their stability and ability to form coordination complexes with metals. This could lead to applications in catalysis and electronic materials.

Agricultural Chemistry

Research indicates that tetrazoles can be utilized in agrochemicals for pest control due to their bioactivity against various agricultural pests.

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as an electrophilic site for nucleophilic substitution, enabling functionalization of the tetrazole scaffold.

Key examples:

-

Amine substitution: Reacting with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 60–80°C yields 5-(alkylamino-methyl)-tetrazoles. For instance, reaction with benzylamine produces 5-(benzylaminomethyl)-2H-tetrazole in 85% yield .

-

Azide displacement: Treatment with NaN₃ in ethanol/water forms 5-(azidomethyl)-2H-tetrazole, a precursor for "click chemistry" applications .

Mechanism:

The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing bromide .

Cyclization Reactions

The bromomethyl group participates in intramolecular cyclization to form fused heterocycles.

Example:

Under basic conditions (K₂CO₃, DMF), 5-(bromomethyl)-2H-tetrazole undergoes cyclization with adjacent carbonyl groups to form tetrazolo[1,5-a]pyrimidines. This reaction is critical for synthesizing bioactive molecules .

Experimental data:

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Bromomethyl)-2H-tetrazole + ethyl acetoacetate | K₂CO₃, DMF, 80°C | Tetrazolo[1,5-a]pyrimidin-7-one | 72 |

Cross-Coupling Reactions

The bromomethyl group facilitates palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water yields 5-(arylmethyl)-2H-tetrazoles. For example, coupling with 4-methoxyphenylboronic acid gives 5-(4-methoxybenzyl)-2H-tetrazole in 78% yield .

Key conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (3:1)

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens under specific conditions.

Fluorination:

Using KF/CuI in DMF at 120°C, 5-(bromomethyl)-2H-tetrazole converts to 5-(fluoromethyl)-2H-tetrazole (65% yield) .

Chlorination:

Reaction with PCl₅ in CCl₄ at reflux replaces bromine with chlorine, yielding 5-(chloromethyl)-2H-tetrazole (82% yield) .

Stability and Reactivity Trends

Comparison with Similar Compounds

Comparative Analysis with Similar Tetrazole Derivatives

Structural and Physical Properties

Key physical properties (melting points, spectral data) of 5-(bromomethyl)-2H-1,2,3,4-tetrazole and related compounds are summarized in Table 1 .

Table 1: Comparison of Physical Properties

Structural Insights :

- Brominated Derivatives: Bromine substituents (e.g., -Br, -CH2Br) increase molecular weight and polarizability compared to non-halogenated analogs. For example, 5-(4-bromophenyl)-1H-tetrazole (MW: 243.04) has a higher melting point (267–268°C) than 5-(4-methoxyphenyl)-1H-tetrazole (231–232°C), likely due to stronger halogen bonding .

- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) reduce electron density on the tetrazole ring, as evidenced by downfield shifts in ^1H NMR for aromatic protons adjacent to halogens .

Reactivity:

- Nucleophilic Substitution : The bromomethyl group in 5-(bromomethyl)-2H-tetrazole is highly reactive toward nucleophiles (e.g., amines, thiols), enabling facile derivatization. This contrasts with phenyl-substituted tetrazoles, where reactivity is dominated by aromatic substitution .

- Thermal Stability : Brominated tetrazoles exhibit moderate thermal stability. For comparison, nitro-substituted tetrazoles (e.g., PAT, SAT) show higher thermal stability (VOD >8000 m/s) due to nitro group resonance stabilization .

Preparation Methods

Hydroxymethylation and Cyclization

- The initial step involves hydroxymethylation of a suitable precursor, such as methyl-substituted aromatic compounds or nitriles, under controlled conditions.

- Cyclization to form the tetrazole ring is catalyzed by agents such as triethylamine hydrochloride or sodium azide derivatives (e.g., Me₃SiN₃).

- Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are employed to facilitate the ring-closure reaction.

Protection and Substitution Reactions

- Protection of the tetrazole nitrogen atoms may be necessary to direct substitution specifically to the 5-position.

- For example, reaction with trityl chloride can generate N-(trityl)-protected tetrazole derivatives, which are more amenable to selective functionalization.

Bromination of Hydroxymethyl Group

- The hydroxymethyl group at the 5-position is brominated using brominating agents such as N-bromosuccinimide (NBS), elemental bromine, or dibromides (e.g., C₅H₆Br₂N₂O₂).

- This reaction is typically carried out in solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperature to avoid over-bromination or decomposition.

Representative Synthetic Route (Literature Example)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydroxymethylation using formaldehyde or paraformaldehyde in presence of base (e.g., triethylamine hydrochloride) in DMF or NMP | Formation of 5-(hydroxymethyl)-2H-1,2,3,4-tetrazole intermediate |

| 2 | Protection with trityl chloride | N-(Trityl)-5-(hydroxymethyl) tetrazole |

| 3 | Bromination with NBS or Br₂ in CCl₄ or CH₂Cl₂ | Conversion to this compound |

This sequence is adapted from patent literature and peer-reviewed journals detailing bromomethyl tetrazole synthesis.

Analytical Data and Research Findings

- The bromination step must be carefully monitored to avoid side reactions such as dibromination or ring degradation.

- The choice of solvent and temperature critically affects the yield and purity of the bromomethyl tetrazole.

- Characterization of the final product is typically done by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the bromomethyl substitution at the 5-position of the tetrazole ring.

Summary Table of Preparation Methods

Additional Notes

- The preparation of this compound is a specialized process requiring careful control of reaction conditions to achieve high selectivity and yield.

- Alternative methods, such as direct bromination of methyl-substituted tetrazoles or use of other brominating reagents, have been explored but are less common due to lower selectivity.

- The compound’s stability and reactivity make it a valuable intermediate for further functionalization in pharmaceutical and material science applications.

Q & A

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-2H-1,2,3,4-tetrazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves functionalization of tetrazole precursors. A general method includes:

- Nucleophilic substitution : Reacting 5-methyltetrazole with brominating agents (e.g., N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄, yielding ~65–75% .

- Catalyzed synthesis : Using nano-TiCl₄·SiO₂ as a catalyst for cycloaddition reactions between nitriles and sodium azide. Optimization involves adjusting catalyst loading (5–10 mol%), solvent (DMF), and temperature (80–100°C) to achieve >80% yield .

- Reflux conditions : For derivatives, refluxing with glacial acetic acid as a catalyst in ethanol (4–6 hours) ensures efficient cyclization .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- FT-IR : Confirm the tetrazole ring (peaks at 1600–1590 cm⁻¹ for C=N stretching) and bromomethyl group (C-Br stretch at 550–600 cm⁻¹) .

- ¹H/¹³C NMR : The bromomethyl proton appears as a singlet at δ 4.5–5.0 ppm, while tetrazole ring protons resonate at δ 8.0–9.0 ppm .

- Elemental analysis : Validate purity (>99%) by matching calculated and observed C, H, N, and Br percentages .

Q. What are the stability considerations and recommended storage conditions?

- Stability : The bromomethyl group is moisture-sensitive and prone to hydrolysis. Avoid prolonged exposure to light or humidity .

- Storage : Store under inert gas (argon) at –20°C in amber vials. Use desiccants (silica gel) to mitigate degradation .

Advanced Research Questions

Q. How can transition metal-catalyzed denitrogenative annulation be applied to synthesize functionalized derivatives?

- Mechanism : Under Ir or Co catalysis, tetrazoles undergo denitrogenation to form metal-nitrene intermediates, enabling annulation with alkynes/alkenes. For example, Ir-catalyzed reactions with alkynes yield α-carbolines (70–85% yield) .

- Optimization : Use 2–5 mol% [Ir(COD)Cl]₂ with ligands (e.g., dtbpy) in toluene at 110°C. Monitor reaction progress via TLC to prevent overfunctionalization .

Q. How can contradictions in biological activity data across studies be resolved?

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Leaving group ability : Bromine’s high electronegativity stabilizes the transition state during SN2 reactions. For example, substitution with amines (e.g., benzylamine) in DMF at 60°C yields 5-(aminomethyl)tetrazoles (90% yield) .

- Radical pathways : Under UV light, the C-Br bond undergoes homolytic cleavage, enabling radical coupling with alkenes (e.g., styrene) to form C-C bonds .

Q. How can computational methods predict regioselectivity in reactions involving this tetrazole?

Q. What challenges arise in scaling up synthesis while maintaining purity?

- Catalyst recovery : Nano-TiCl₄·SiO₂ can be reused 3–4 times via centrifugation, but activity drops to ~70% by cycle 4 .

- Purification : Column chromatography becomes impractical at >10 g scale. Switch to recrystallization (ethanol/water, 3:1) for >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.